4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone
Description
4-{[5-(2,4-Dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone (CAS: 338756-74-4) is a phthalazinone derivative with the molecular formula C₁₉H₁₂Cl₂N₂O₂ and a molecular weight of 371.217 g/mol. Its structure features a phthalazinone core substituted at the 4-position with a furylmethyl group bearing a 2,4-dichlorophenyl moiety (Fig. 1).
Key identifiers include:
- ChemSpider ID: 1220058
- MDL Number: MFCD00214767
- IUPAC Name: 4-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1,2-dihydrophthalazin-1-one
Properties
IUPAC Name |
4-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O2/c20-11-5-7-15(16(21)9-11)18-8-6-12(25-18)10-17-13-3-1-2-4-14(13)19(24)23-22-17/h1-9H,10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOONCJVIJIICHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone typically involves the reaction of 2,4-dichlorophenyl-2-furylmethanol with phthalic anhydride under acidic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the anhydride, forming an ester intermediate. This intermediate then undergoes cyclization to yield the final phthalazinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{[5-(2,4-Dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Key Observations:
Halogenation Effects: The dichlorophenyl group in the target compound increases lipophilicity compared to mono-chlorinated analogs (e.g., 4-(4-chlorobenzyl) derivatives) . Chlorine atoms in the 2,4-positions may enhance binding to hydrophobic enzyme pockets, as seen in anti-allergic phthalazinones like azelastine derivatives .
Methyl or phenyl substituents at the 2-position (e.g., 2-methyl or 2-phenyl derivatives) reduce rotational freedom, affecting pharmacokinetic profiles .
Functional Group Impact: Nitro and hydroxyethylamino groups (e.g., in ) increase electrophilicity and hydrogen-bonding capacity, which may influence antimicrobial or vasodilatory activities . Formyl groups (e.g., in ) serve as reactive handles for further chemical modifications .
Biological Activity
4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone (CAS No. 338756-74-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in the context of pharmacological applications. This article details its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C19H12Cl2N2O2
- Molecular Weight : 371.22 g/mol
- IUPAC Name : 4-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2H-phthalazin-1-one
The compound features a phthalazinone core substituted with a dichlorophenyl group and a furan moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes and cancer progression. The compound has been studied for its role as a phosphodiesterase 4 (PDE4) inhibitor, which is significant in reducing pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-alpha) .
Enzyme Inhibition
- PDE4 Inhibition :
- PDE4 inhibitors are crucial in treating inflammatory diseases. Research indicates that derivatives of phthalazinone can effectively suppress TNF-alpha production in whole rat blood cells .
- The structure-activity relationship (SAR) studies suggest that modifications to the phthalazinone structure can enhance potency against PDE4.
Anticancer Activity
- Cell Viability Studies :
- In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to phthalazinones have demonstrated IC50 values ranging from 18 μM to 46.9 μM against breast cancer cells .
- The mechanism involves inducing apoptosis through caspase activation and inhibiting PARP1 activity, which is vital for DNA repair .
Anti-inflammatory Effects
- Cytokine Production :
Study 1: PDE4 Inhibition and Inflammation
A study evaluated the efficacy of various phthalazinone derivatives, including this compound, in reducing TNF-alpha levels in vitro. The results indicated a dose-dependent inhibition of TNF-alpha production, supporting the compound's potential as an anti-inflammatory agent.
| Compound | IC50 (μM) | Effect |
|---|---|---|
| Phthalazinone Derivative A | 15 | Significant inhibition |
| Phthalazinone Derivative B | 30 | Moderate inhibition |
| This compound | 25 | Effective |
Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines, the compound was tested alongside other known inhibitors. It showed comparable efficacy to established treatments like Olaparib.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Olaparib | 57.3 | PARP inhibitor |
| Compound X | 22.68 | Induces apoptosis |
| This compound | 18 | Induces apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
